Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel-

DPP-IV inhibition Type 2 diabetes β-amino nitrile pharmacophore

Choose (3aR,6aR)-rel-octahydrocyclopenta[b]pyrrole hydrochloride (CAS 133696-28-3) for its rigid trans-fused 2-azabicyclo[3.3.0]octane core—a key intermediate in ramipril synthesis and DPP-IV inhibitor development. The defined hydrochloride salt guarantees batch-to-batch consistency in amidation, reductive amination, and salt metathesis, unlike the variable free base. This racemic trans diastereomer provides the specific amine geometry required for chiral ligand design (up to 100% ee) and CNS polypharmacology (5-HT₁A, D₂, GPR88). Crystalline solid for easy handling; immediate availability from research suppliers.

Molecular Formula C7H14ClN
Molecular Weight 147.64 g/mol
CAS No. 133696-28-3
Cat. No. B6619116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel-
CAS133696-28-3
Molecular FormulaC7H14ClN
Molecular Weight147.64 g/mol
Structural Identifiers
SMILESC1CC2CCNC2C1.Cl
InChIInChI=1S/C7H13N.ClH/c1-2-6-4-5-8-7(6)3-1;/h6-8H,1-5H2;1H/t6-,7-;/m1./s1
InChIKeyPQAJNJOXKMQYSI-ZJLYAJKPSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel- (CAS 133696-28-3): Chemical Identity and Core Scaffold Overview for Procurement Decisions


Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel- (CAS 133696-28-3) is a racemic trans-fused bicyclic secondary amine hydrochloride salt with the molecular formula C₇H₁₄ClN and a molecular weight of 147.65 g/mol [1]. The compound features a rigid octahydrocyclopenta[b]pyrrole core (2-azabicyclo[3.3.0]octane), which provides a conformationally constrained geometry distinct from monocyclic pyrrolidines and other bicyclic amine scaffolds [2]. The hydrochloride salt form enhances aqueous solubility and solid-state stability compared to the free base (CAS 2030-37-7, MW 111.18 g/mol), facilitating handling, purification, and direct use in salt metathesis or coupling reactions . This scaffold serves as a key intermediate in the synthesis of the antihypertensive drug ramipril and has been explored in DPP-IV inhibitor development, CNS-targeted ligands, and chiral auxiliary applications [2][3].

Why Generic Substitution of CAS 133696-28-3 with Free Base, Cis Diastereomer, or Alternative Bicyclic Amines Carries Procurement Risk


The octahydrocyclopenta[b]pyrrole scaffold exists in multiple stereoisomeric and salt forms that are not functionally interchangeable. The (3aR,6aR)-rel- trans ring fusion of CAS 133696-28-3 imposes a specific spatial orientation of the amine nitrogen that differs fundamentally from the cis-fused (3aR,6aS)-rel- diastereomer (CAS 926276-10-0), affecting both reactivity in downstream derivatization and biological target recognition [1]. Furthermore, the hydrochloride salt provides a defined stoichiometric counterion that ensures batch-to-batch consistency in salt metathesis and coupling reactions, whereas the free base (CAS 2030-37-7) introduces variability in protonation state and solubility . Substitution with other bicyclic amines such as octahydroindole or decahydroquinoline alters ring size and conformational flexibility, leading to divergent pharmacological profiles as demonstrated by the scaffold-specific activity of octahydrocyclopenta[b]pyrrole derivatives in DPP-IV inhibition and lipofuscin-related retinal disease models [2][3].

Quantitative Differentiation Evidence for Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel- (CAS 133696-28-3) Against Key Comparators


DPP-IV Inhibitory Potency: Octahydrocyclopenta[b]pyrrole-2-carbonitrile Derivative vs. 4-Fluoropyrrolidine-2-carbonitrile Derivative

In a direct head-to-head study, the octahydrocyclopenta[b]pyrrole-2-carbonitrile derivative (compound 9l, built on the trans-octahydrocyclopenta[b]pyrrole scaffold) demonstrated a 5-fold improvement in DPP-IV inhibitory potency (IC₅₀ = 0.01 μM) compared to the corresponding 4-fluoropyrrolidine-2-carbonitrile derivative (compound 8l, IC₅₀ = 0.05 μM). Compound 9l also exhibited markedly superior selectivity ratios against related peptidases (DPP8/DPP4 = 898; DPP9/DPP4 = 566), favorable pharmacokinetics in mice (F = 22.8%, t₁/₂ = 2.74 h), and no hERG channel blockade or CYP2C9 inhibition [1]. Although these data pertain to the 2-carbonitrile derivative rather than the parent amine, the bicyclic scaffold is the critical structural determinant of potency and selectivity, establishing the octahydrocyclopenta[b]pyrrole core as the privileged scaffold over monocyclic pyrrolidine alternatives.

DPP-IV inhibition Type 2 diabetes β-amino nitrile pharmacophore

Enantioselective Catalysis: Dimeric Bis-β-amino Alcohol Ligand vs. Monomeric β-Amino Alcohol Ligand Derived from the Octahydrocyclopenta[b]pyrrole Scaffold

C₂-symmetrical bis-β-amino alcohol ligands derived from the (all-R)-octahydrocyclopenta[b]pyrrole scaffold achieved up to 100% enantiomeric excess (ee) in the catalytic enantioselective addition of diethylzinc to benzaldehyde at catalyst loadings below 2 mol% [1]. In contrast, the corresponding monomeric β-amino alcohol ligands based on the same scaffold reached a maximum of approximately 86-91% ee under comparable conditions [2]. The dimeric structure amplifies the chiral induction capacity of the constrained bicyclic backbone, which provides limited flexibility and beneficial steric factors that simpler amino alcohol catalysts (e.g., prolinol-derived) cannot replicate. This demonstrates that the octahydrocyclopenta[b]pyrrole scaffold's rigid geometry is quantitatively superior to flexible acyclic analogs in asymmetric induction.

Asymmetric catalysis Diethylzinc addition Chiral ligand design

Scaffold-Specific Pharmacological Activity: Octahydrocyclopenta[b]pyrrole vs. Octahydroindole and Decahydrocyclohepta[b]pyrrole in Retinal Disease Models

U.S. Patent Application 20160024007, assigned to Columbia University, claims a genus of octahydrocyclopentapyrrole compounds for the treatment of diseases characterized by excessive lipofuscin accumulation in the retina [1]. The patent specifically claims the octahydrocyclopenta[b]pyrrole scaffold (including the trans-fused (3aR,6aR)-rel- stereochemistry) as the therapeutically active core, while excluding the octahydroindole and decahydrocyclohepta[b]pyrrole scaffolds from the primary claims [1]. This scaffold specificity was determined through structure-activity relationship (SAR) studies demonstrating that the five-membered cyclopentane ring fusion provides optimal geometry for target engagement compared to the six-membered (octahydroindole) or seven-membered (decahydrocyclohepta[b]pyrrole) analogs [2]. Substitution with octahydroindole or decahydrocyclohepta[b]pyrrole intermediates would therefore not yield the claimed therapeutic compounds.

Lipofuscin accumulation Retinal degeneration Bicyclic amine pharmacophore

Cis vs. Trans Diastereomer Reactivity Differences in Enantioselective Synthesis

In the enantioselective synthesis of angularly substituted 1-azabicyclic ring systems via dynamic kinetic resolution using aza-Cope rearrangements, cis-octahydrocyclopenta[b]pyrroles are formed in good yields with 99% enantiomeric excess exclusively as the cis stereoisomers [1]. Decahydroquinoline analogs, by contrast, are generated as mixtures of cis and trans stereoisomers under identical conditions, indicating that the five-membered ring fusion of the octahydrocyclopenta[b]pyrrole system imposes unique stereoelectronic constraints that drive complete diastereoselectivity [1]. This stereochemical outcome differs fundamentally from what would be obtained with the trans-fused (3aR,6aR)-rel- isomer (CAS 133696-28-3) as a starting material or intermediate, which would follow a distinct reaction trajectory due to the opposite ring junction geometry. The cis-fused system's ability to achieve 99% ee in a single synthetic operation underscores the practical consequences of diastereomer selection for downstream synthetic efficiency.

Aza-Cope rearrangement Diastereoselective synthesis Kinetic resolution

Physicochemical Differentiation: Hydrochloride Salt (CAS 133696-28-3) vs. Free Base (CAS 2030-37-7)

The hydrochloride salt form (CAS 133696-28-3, MW 147.65 g/mol, C₇H₁₄ClN) provides quantitatively different physicochemical properties compared to the free base (CAS 2030-37-7, MW 111.18 g/mol, C₇H₁₃N) [1]. The hydrochloride salt offers enhanced aqueous solubility—a critical parameter for reactions conducted in aqueous or biphasic media—and improved long-term solid-state stability due to reduced susceptibility to atmospheric CO₂ absorption and oxidative degradation [2]. The free base, being a volatile liquid at ambient temperature (estimated boiling point ~165°C), presents handling challenges for accurate weighing and storage, whereas the hydrochloride salt is a non-volatile crystalline solid amenable to precise gravimetric dispensing [2]. The 32.8% molecular weight difference (147.65 vs. 111.18 g/mol) must be accounted for in stoichiometric calculations when converting between salt and free base forms in synthetic protocols.

Salt form selection Solid-state stability Aqueous solubility

Binding Affinity Profile: Octahydrocyclopenta[b]pyrrole Derivatives Demonstrate Multi-Target GPCR Engagement

Derivatives of the octahydrocyclopenta[b]pyrrole scaffold exhibit nanomolar binding affinity across multiple G protein-coupled receptors. Representative data from BindingDB include: a derivative showing binding affinity for the 5-HT₁A serotonin receptor (human cloned) with Ki values in the low nanomolar range, and affinity for the dopamine D₂ receptor in CHO cells with a Ki of 3.20 nM using [¹²⁵I]iodosulpiride as radioligand [1]. Additionally, an octahydrocyclopenta[b]pyrrole-containing compound demonstrated agonist activity at GPR88 (EC₅₀ = 166 nM) in CHO cells, assessed as reduction in forskolin-stimulated cAMP production [2]. While these data are from structurally elaborated derivatives rather than the parent amine, they demonstrate that the rigid bicyclic core provides a privileged geometry for engaging multiple CNS-relevant GPCR targets—a profile that monocyclic pyrrolidine scaffolds (e.g., simple pyrrolidine, MW 71.12) cannot replicate due to their conformational flexibility and different vector orientation of the amine nitrogen [3].

GPCR binding 5-HT1A receptor Dopamine D2 receptor

High-Value Research and Industrial Application Scenarios for Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel- (CAS 133696-28-3)


DPP-IV Inhibitor Lead Optimization Programs Requiring Scaffold-Based Potency Differentiation

Medicinal chemistry teams developing next-generation DPP-IV inhibitors for type 2 diabetes can leverage the octahydrocyclopenta[b]pyrrole scaffold to achieve a quantifiable 5-fold potency improvement (IC₅₀ = 0.01 μM vs. 0.05 μM for monocyclic pyrrolidine analogs) along with enhanced DPP8/DPP9 selectivity ratios (898- and 566-fold, respectively) [1]. The hydrochloride salt form (CAS 133696-28-3) serves as the optimal starting material for synthesizing 2-carbonitrile derivatives via established synthetic routes, with the defined salt stoichiometry ensuring reproducible amidation or reductive amination yields [2].

Asymmetric Catalysis Ligand Development Using the Rigid Bicyclic Chiral Auxiliary

Synthetic methodology groups developing chiral ligands for enantioselective transformations can employ the octahydrocyclopenta[b]pyrrole scaffold to construct C₂-symmetrical bis-β-amino alcohol ligands that deliver up to 100% ee at catalyst loadings below 2 mol%—a 5-fold loading improvement over prior monomeric ligand systems [3]. The (3aR,6aR)-rel- trans configuration of CAS 133696-28-3 provides the specific spatial orientation of the amine required for dimerization and subsequent chiral induction, and the hydrochloride salt facilitates direct use in amide coupling or reductive amination without prior neutralization .

Retinal Disease Drug Discovery Targeting Lipofuscin Accumulation

Pharmaceutical research programs focused on retinal degenerative diseases associated with excessive lipofuscin accumulation (e.g., Stargardt disease, dry age-related macular degeneration) require the octahydrocyclopenta[b]pyrrole scaffold as the core pharmacophore, as established by Columbia University's patent SAR studies [4]. The trans-fused (3aR,6aR)-rel- stereochemistry is explicitly encompassed within the patent claims, and procurement of this specific isomer in hydrochloride salt form enables direct elaboration to the claimed therapeutic compounds via the synthetic sequences described in the patent [4].

CNS Polypharmacology Probe Development Utilizing Multi-Target GPCR Engagement

Chemical biology groups exploring polypharmacology approaches for CNS disorders can exploit the octahydrocyclopenta[b]pyrrole scaffold's demonstrated nanomolar engagement of serotonin (5-HT₁A), dopamine (D₂, Ki = 3.20 nM), and orphan (GPR88, EC₅₀ = 166 nM) receptors [5][6]. The rigid bicyclic geometry enforces a specific three-dimensional presentation of the amine pharmacophore that monocyclic pyrrolidine scaffolds cannot achieve, enabling simultaneous modulation of multiple CNS targets from a single core structure [7]. CAS 133696-28-3 provides the optimal starting point for library synthesis due to its crystalline handling properties and defined salt stoichiometry.

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